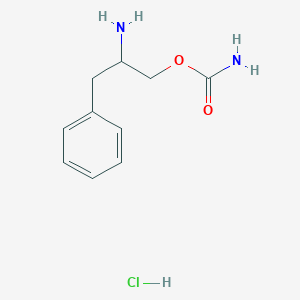

Solriamfetol hydrochloride, (RS)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

R-228060, also known as solriamfetol, is a compound that has garnered significant attention in the field of pharmacology. It is primarily being investigated for its potential in treating narcolepsy and other sleep disorders. Originally developed by SK Biopharmaceuticals, it was later acquired by Jazz Pharmaceuticals .

Preparation Methods

The preparation of R-228060 involves multiple synthetic routes. One of the methods includes the formation of crystal forms CS1 and CS2 of R-228060 hydrochloride. These crystal forms exhibit good stability, high solubility, high melting points, and low hygroscopicity, making them suitable for drug development . The synthetic routes and reaction conditions for these crystal forms are detailed in patents such as WO2018133703A1 .

Chemical Reactions Analysis

R-228060 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium-dependent dopamine and norepinephrine transporters . The major products formed from these reactions are typically derivatives that retain the core structure of R-228060 while exhibiting different pharmacological properties .

Scientific Research Applications

R-228060 has a wide range of scientific research applications. It is primarily used in the treatment of narcolepsy and other sleep disorders. Additionally, it has been investigated for its potential in treating major depressive disorder . The compound’s ability to inhibit dopamine and norepinephrine reuptake makes it a valuable tool in neuropharmacology . It is also being explored for its applications in treating excessive daytime sleepiness associated with obstructive sleep apnea .

Mechanism of Action

The mechanism of action of R-228060 involves its activity as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reabsorption of these neurotransmitters into neurons, thereby increasing their levels in the brain. This action helps to alleviate symptoms of sleep disorders and depression . The specific molecular targets include sodium-dependent dopamine and norepinephrine transporters .

Comparison with Similar Compounds

R-228060 is unique in its dual inhibition of dopamine and norepinephrine reuptake. Similar compounds include other dopamine and norepinephrine reuptake inhibitors such as bupropion and methylphenidate. R-228060 is distinct in its specific application for sleep disorders and its favorable pharmacokinetic profile .

Conclusion

R-228060 is a promising compound with significant potential in the treatment of sleep disorders and depression. Its unique mechanism of action and favorable pharmacokinetic properties make it a valuable tool in neuropharmacology. Continued research and development are likely to uncover even more applications for this versatile compound.

Properties

CAS No. |

178429-64-6 |

|---|---|

Molecular Formula |

C10H15ClN2O2 |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

(2-amino-3-phenylpropyl) carbamate;hydrochloride |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H |

InChI Key |

KAOVAAHCFNYXNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B14812447.png)

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B14812456.png)

![tert-butyl 4-[(3S)-3-(cyanomethyl)-4-phenylmethoxycarbonylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14812505.png)